

# **Cross-Resistance Between INCB059872 and Other Epigenetic Drugs: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | INCB059872 |           |
| Cat. No.:            | B1192888   | Get Quote |

A detailed analysis of resistance mechanisms to infer the potential for cross-resistance between the Lysine-Specific Demethylase 1 (LSD1) inhibitor **INCB059872** and other classes of epigenetic cancer therapies.

Published: December 13, 2025

Disclaimer: Direct experimental data on cross-resistance between **INCB059872** and other epigenetic drugs is limited in publicly available literature. This guide provides a comparative analysis of the known mechanisms of resistance for different classes of epigenetic drugs to objectively evaluate the likelihood of cross-resistance and to highlight areas for future research.

## Introduction to INCB059872: A Lysine-Specific Demethylase 1 (LSD1) Inhibitor

**INCB059872** is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. Contrary to some initial classifications, **INCB059872** is not a BET (Bromodomain and Extra-Terminal) inhibitor. LSD1 is an epigenetic enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. In several cancers, particularly myeloid malignancies, aberrant LSD1 activity blocks cellular differentiation.

**INCB059872** functions by forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to its irreversible inactivation. This inhibition lifts



the differentiation block, making it a promising therapeutic strategy for cancers like Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[1][2][3][4][5]



Figure 1. Mechanism of Action of INCB059872

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]



- 3. creative-bioarray.com [creative-bioarray.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] The combined effect of epigenetic inhibitors for LSD1 and BRD4 alters prostate cancer growth and invasion | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Cross-Resistance Between INCB059872 and Other Epigenetic Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192888#cross-resistance-between-incb059872-and-other-epigenetic-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com